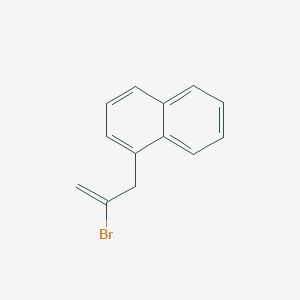

2-Bromo-3-(1-naphthyl)-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"2-Bromo-3-(1-naphthyl)-1-propene" is a compound that has garnered interest in the field of organic chemistry due to its potential as a precursor in various chemical syntheses. Its unique structure allows it to participate in a range of reactions, leading to the creation of complex molecules.

Synthesis Analysis

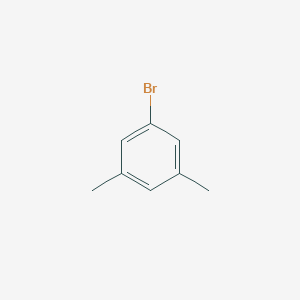

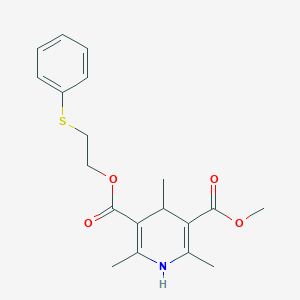

The synthesis of similar brominated compounds has been achieved through different methods, including halogenation, oxidation, and thermal decomposition processes. For example, the synthesis of 3-bromo-2-(bromomethyl)propene from pentaerythritol through these methods has been reported, with a total yield of up to 40% (Ping Yu, 2009). Another related process involves the ketalization reaction using 2-bromo-1-(6'-methoxy-2'naphtyl)-propan-1-one and ethylene glycol, achieving a product yield of 85% (Chen Tian-yun, 2008).

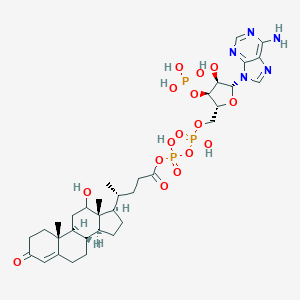

Molecular Structure Analysis

The molecular structure of analogues to "2-Bromo-3-(1-naphthyl)-1-propene" has been characterized through methods such as FT-IR, 1HNMR, and single crystal X-ray diffraction studies. These studies help in understanding the intramolecular hydrogen bonding and π–π stacking interactions that influence the compound's stability and reactivity (S. Salunke-Gawali et al., 2014).

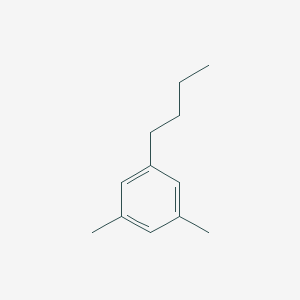

Chemical Reactions and Properties

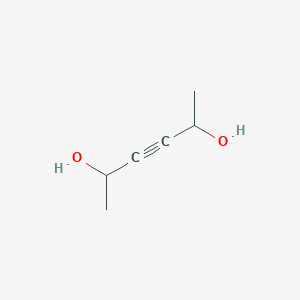

Brominated propenes like "2-Bromo-3-(1-naphthyl)-1-propene" are versatile in synthetic chemistry, reacting with electrophiles and nucleophiles to yield a variety of functionalized compounds. For instance, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles to give unsaturated sulfones, showcasing its utility as a multi-coupling reagent (P. Auvray et al., 1985).

Aplicaciones Científicas De Investigación

Catalysis and Synthesis

Research on catalysts, particularly Pt-based catalysts for the dehydrogenation reaction, is crucial for the production of important chemicals such as propylene from propane. Platinum shows advantages such as a higher reaction rate and stability, making it a valuable component in catalytic reactions (Martino, Meloni, Festa, & Palma, 2021). This insight into platinum's role in catalysis could be relevant when considering the synthesis and applications of 2-Bromo-3-(1-naphthyl)-1-propene, as similar catalytic processes might be employed.

Polymer Science

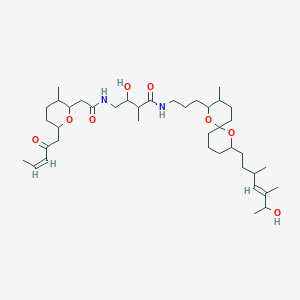

Polymeric materials, especially those involving complex monomers like 2-Bromo-3-(1-naphthyl)-1-propene, have a wide array of applications due to their tailored properties. Research into polymers such as poly(butylene 2,6-naphthalate) demonstrates the importance of understanding the crystallization process to develop specific crystal structures and morphologies, which are crucial for achieving desired material properties (Ding, Soccio, Lotti, Cavallo, & Androsch, 2019). This research could inform the development of new materials using 2-Bromo-3-(1-naphthyl)-1-propene as a monomer or additive, leveraging its unique chemical structure for advanced applications.

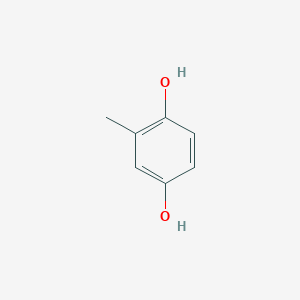

Environmental and Safety Applications

The synthesis and application of certain brominated compounds have raised environmental and safety concerns. Research into novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, highlights the importance of understanding and managing the environmental impact of brominated organic compounds (Zuiderveen, Slootweg, & de Boer, 2020). This context is relevant for 2-Bromo-3-(1-naphthyl)-1-propene, as its applications and disposal need to be considered in light of environmental and health safety.

Gas Separation Technologies

The development of materials for gas separation and purification, including the use of metal–organic frameworks (MOFs), is a field of considerable interest. MOFs offer unique pore structures and surfaces for differential recognition of small gas molecules, making them promising for gas separation applications (Lin, Xiang, Xing, Zhou, & Chen, 2017). Research in this area could provide insights into how 2-Bromo-3-(1-naphthyl)-1-propene might be used or modified to enhance its utility in gas separation processes.

Advanced Materials for Imaging

Amyloid imaging in Alzheimer's disease has been advanced by the development of specific radioligands for measuring amyloid in vivo in the brain. This research area, which explores compounds like [18F]1,1-dicyano-2-[6-(dimethylamino)-2-naphthalenyl]propene, is critical for early disease detection and the evaluation of antiamyloid therapies (Nordberg, 2007). Insights from this field could inform the development of novel imaging agents or diagnostic tools using 2-Bromo-3-(1-naphthyl)-1-propene.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-bromoprop-2-enyl)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,1,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVVFAYFCAIJIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC2=CC=CC=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560208 |

Source

|

| Record name | 1-(2-Bromoprop-2-en-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(1-naphthyl)-1-propene | |

CAS RN |

116545-04-1 |

Source

|

| Record name | 1-(2-Bromoprop-2-en-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)

![2-[4-Chloro(phenylsulfonyl)anilino]acetic acid](/img/structure/B43902.png)